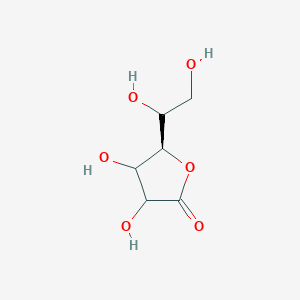

(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one

説明

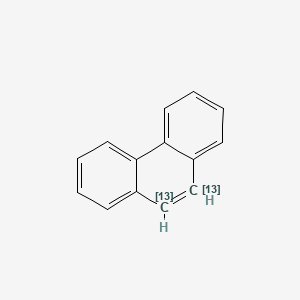

“(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one” is a chemical compound with the molecular formula C5H8O6 . It has a molecular weight of 178.11 g/mol . The compound has a furan ring with a stereogenic center ® at the sp3 hybridized C atom .

Molecular Structure Analysis

The compound has a furan ring, which is essentially planar . The C atom bearing the dihydroxyethyl group is S. The absolute configuration is based on the precursor in the synthesis .Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm3, a molar refractivity of 35.3±0.3 cm3, and a molar volume of 90.1±3.0 cm3 . It also has a polarizability of 14.0±0.5 10-24 cm3 and a surface tension of 140.6±3.0 dyne/cm .科学的研究の応用

Catalytic Conversion Processes

In the field of green chemistry , this compound plays a role in the catalytic dehydrogenation of ethanol to acetaldehyde . This process is significant due to the versatile applications of acetaldehyde and the high atomic economy of the reaction. The conversion of ethanol into value-added chemicals and fuels is a growing area of research, with implications for sustainable industrial processes.

Organic Synthesis

The compound is involved in the synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization . This method is notable for its broad substrate scope, high atom economy, and mild conditions, making it an attractive approach for creating complex organic molecules.

Biotechnology

In biotechnological applications, the compound is used in enzymatic reactions . For instance, it’s part of a biocatalytic domino reaction for the synthesis of 2H-1-benzopyran-2-one derivatives using alkaline protease from Bacillus licheniformis . This showcases the compound’s utility in facilitating enzymatic selectivity and efficiency in synthetic biology.

Environmental Science

The compound contributes to environmental science through its role in plant chemical defense mechanisms. Controlled hydroxylations of diterpenoids, which include this compound, allow for plant defense without autotoxicity . This research is crucial for understanding how plants use chemical compounds to protect themselves from pests without harming their own growth.

Materials Science

In materials science, the compound is part of studies on the inhibition mechanism of 2′-substituted nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase . This research is vital for the development of new materials and coatings that can inhibit viral replication, with broad implications for public health.

Analytical Chemistry

Lastly, in analytical chemistry , the compound is used in the development of ratiometric sensing methods based on the catalytical activity from Mn–Fe layered double hydroxide nanosheets . This application is important for creating more accurate and sensitive methods for detecting various biological and chemical substances.

作用機序

将来の方向性

特性

IUPAC Name |

(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3?,4?,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-GHWWWWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([C@@H]1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)

![Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/no-structure.png)